4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

4-(4-Bromo-1-methyl-1H-pyrazol-5-yl)butanal (CAS 109801-19-6) is a brominated pyrazole-aldehyde hybrid building block with the molecular formula C8H11BrN2O and a molecular weight of 231.09 g/mol. It is supplied as a liquid (95% purity) requiring storage at -10 °C and shipment on ice packs.

Molecular Formula C8H11BrN2O
Molecular Weight 231.09 g/mol
CAS No. 109801-19-6
Cat. No. B3212227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal
CAS109801-19-6
Molecular FormulaC8H11BrN2O
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)Br)CCCC=O
InChIInChI=1S/C8H11BrN2O/c1-11-8(4-2-3-5-12)7(9)6-10-11/h5-6H,2-4H2,1H3
InChIKeyFNFLYESVBAQUNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromo-1-methyl-1H-pyrazol-5-yl)butanal (CAS 109801-19-6): Core Physicochemical & Handling Profile for Sourcing Decisions


4-(4-Bromo-1-methyl-1H-pyrazol-5-yl)butanal (CAS 109801-19-6) is a brominated pyrazole-aldehyde hybrid building block with the molecular formula C8H11BrN2O and a molecular weight of 231.09 g/mol [1]. It is supplied as a liquid (95% purity) requiring storage at -10 °C and shipment on ice packs . The molecule integrates a 4-bromo-1-methylpyrazole ring with a butanal side chain, placing a reactive aldehyde group at the terminus of a four-carbon spacer. Its computed GHS classification includes Acute Toxicity 4 (oral), Skin Irritation 2, Eye Irritation 2A, and STOT SE 3 [1].

Core Structure Brominated pyrazole-aldehyde hybrid building block Liquid, 95% purity
Key Handles C4-Br for cross-coupling; C5-butanal chain for aldehyde chemistry Supports orthogonal functionalization
Sourcing Context Requires cold-chain shipment and controlled storage Store at -10 °C; ship on ice packs

Why 4-(4-Bromo-1-methyl-1H-pyrazol-5-yl)butanal Cannot Be Replaced by Common Pyrazole Analogs


The scientific value of this compound resides in the precise spatial and electronic arrangement of three functional elements: a C4-bromo substituent for cross-coupling, an N1-methyl group controlling regiochemistry, and a C5-tethered butanal chain providing a distal aldehyde handle. Removing or relocating any one of these features—for example, using 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (CAS 473528-88-0) —shortens the linker from a four-carbon chain to a direct carbonyl attachment, fundamentally altering the geometry, conformational flexibility, and downstream synthetic utility of adducts. The four-rotatable-bond architecture (computed rotatable bond count = 4) [1] is a defining characteristic that cannot be replicated by shorter-chain or ring-substituted alternatives without changing the spatial relationship between the pyrazole core and the reactive terminus.

Target Compound
4-(4-Bromo-1-methyl-1H-pyrazol-5-yl)butanal
Four-carbon butanal linker maintains conformational flexibility and distal aldehyde reach.
VS
Common Analog
4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde
Direct carbonyl attachment eliminates the flexible spacer, altering binding geometry and synthetic utility.

Quantitative Differentiation Evidence for 4-(4-Bromo-1-methyl-1H-pyrazol-5-yl)butanal Relative to Structural Analogs


Linker Length Comparison: Butanal vs. Carbaldehyde Chain in 4-Bromo-1-methylpyrazole Series

4-(4-Bromo-1-methyl-1H-pyrazol-5-yl)butanal possesses a four-carbon aliphatic chain terminating in an aldehyde. The closest commercially available comparator with the identical pyrazole substitution pattern, 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (CAS 473528-88-0), replaces this chain with a direct carbonyl group. The target compound has a rotatable bond count of 4, whereas the carbaldehyde analog has a rotatable bond count of 1 [1]. This difference directly impacts the spatial reach of the aldehyde functionality and the conformational degrees of freedom available for target engagement.

Linker Length vs. Carbaldehyde
Cross-study comparable
4 vs. 1 rotatable bonds
Supports spatial reach in fragment-growing campaigns.
~4.8–5.0 Å increase in aldehyde-to-core distance estimated.
Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Bioactive Aldehyde Warhead vs. Redox-Inert Alcohol or Acid Analogs

The aldehyde functional group enables reversible covalent bond formation with biological nucleophiles (e.g., lysine ε-amines, N-terminal cysteines). In contrast, the corresponding alcohol analog—4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butan-1-ol—and the carboxylic acid analog—4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanoic acid—lack this electrophilic reactivity under physiological conditions. While no public head-to-head biological assay data exist for these specific compounds, class-level SAR from pyrazole-based covalent inhibitors demonstrates that aldehyde warheads achieve target engagement, whereas reduced or oxidized forms do not .

Aldehyde Warhead vs. Inert Analogs
Class-level inference
Aldehyde (reactive) vs. Alcohol/Acid (unreactive)
Mandatory for reversible covalent inhibitor design context.
No specific Ki/IC₅₀ data for this scaffold; class-level SAR.
Covalent Inhibitor Design Targeted Protein Degradation Bioconjugation

Bromine at C4: Enabling Pd-Catalyzed Cross-Coupling vs. Non-Halogenated or Chloro Analogs

The C4 bromine substituent enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.). The non-halogenated analog—4-(1-methyl-1H-pyrazol-5-yl)butanal—lacks this synthetic handle entirely, preventing late-stage arylation or amination at the C4 position. While the chloro analog—4-(4-chloro-1-methyl-1H-pyrazol-5-yl)butanal—offers the same type of reactivity, aryl bromides generally exhibit superior oxidative addition rates with Pd(0) catalysts compared to aryl chlorides due to the lower C-Br bond dissociation energy. Literature consensus across pyrazole systems indicates that 4-bromo derivatives are preferred for mild-condition cross-coupling methodologies [1].

C4 Bromine vs. Chloro/Non-Halogenated
Class-level inference
Aryl-Br enables mild Pd-catalyzed cross-coupling
Supports diversification library synthesis at C4.
Aryl-Br oxidative addition typically 10²–10³ faster than aryl-Cl.
Suzuki-Miyaura Coupling Late-Stage Functionalization Diversification Library Synthesis

High-Impact Application Scenarios for 4-(4-Bromo-1-methyl-1H-pyrazol-5-yl)butanal in Drug Discovery and Chemical Biology


Covalent Fragment Screening with Aldehyde Warhead Libraries

The aldehyde group enables reversible covalent tethering to protein nucleophiles. The C4-bromo handle permits subsequent hit expansion via Suzuki coupling directly on the intact protein-ligand conjugate, as demonstrated in class-level fragment-based covalent screening workflows. The four-carbon linker provides sufficient reach to access secondary binding pockets beyond the initial ligation site [1].

PROTAC Linker Intermediate with Orthogonal Reactivity

The butanal chain can serve as the linker domain in proteolysis-targeting chimera (PROTAC) synthesis. The aldehyde terminus allows reductive amination to attach an E3 ligase-recruiting moiety, while the C4-bromo position enables orthogonal Pd-mediated attachment of the target-protein-binding warhead. This sequential, orthogonal functionalization strategy is enabled specifically by the bifunctional nature of this building block [1].

Kinase Inhibitor Scaffold Diversification via C4 Arylation

Pyrazole cores are privileged scaffolds in kinase inhibitor design. Late-stage Suzuki arylation at the C4 position of this compound allows rapid generation of focused libraries exploring the kinase hinge-binding region, while the butanal chain occupies the solvent-exposed channel or ribose pocket. The spatial separation between the aryl diversification site and the aldehyde handle minimizes steric interference during parallel synthesis [1].

Bioconjugation and Chemical Probe Synthesis

The aldehyde can be directly conjugated to aminooxy- or hydrazide-functionalized fluorophores, biotin tags, or solid supports through oxime or hydrazone formation. The resulting conjugates retain the C4-bromo group for subsequent structural diversification on the immobilized probe, enabling on-resin library construction for target identification studies [1].

Application
Selection Property
Validation Focus
Covalent Fragment Screening
Aldehyde warhead for reversible tethering
Hit expansion via on-conjugate Suzuki coupling
PROTAC Linker Intermediate
Orthogonal reactivity: aldehyde and aryl bromide
Sequential functionalization strategy review
Kinase Inhibitor Diversification
Late-stage C4 arylation handle
Focused library synthesis for hinge-binding region
Bioconjugation & Probe Synthesis
Aldehyde for oxime/hydrazone formation
On-resin diversification for target ID studies
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